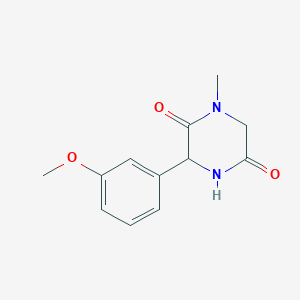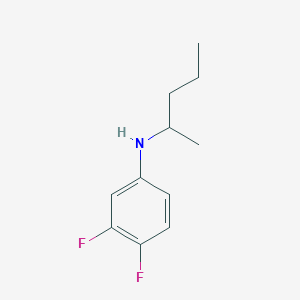
3,4-difluoro-N-(pentan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-N-(pentan-2-yl)aniline: is an organic compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a pentan-2-yl group attached to the nitrogen atom of the aniline moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(pentan-2-yl)aniline typically involves the reaction of 3,4-difluoroaniline with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-difluoro-N-(pentan-2-yl)aniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOH or KOH in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Quinones, nitroso compounds.
Reduction: Amines, reduced derivatives.
Substitution: Hydroxylated or alkoxylated products.
Scientific Research Applications
Chemistry: 3,4-difluoro-N-(pentan-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of aniline derivatives. It serves as a model compound to investigate the interactions of fluorinated anilines with biological macromolecules .
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties. Fluorine atoms in the structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in developing materials with specific characteristics .
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing binding affinity and specificity. The pentan-2-yl group provides hydrophobic interactions, further stabilizing the compound-target complex .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Comparison with Similar Compounds
3,4-Difluoroaniline: Lacks the pentan-2-yl group, making it less hydrophobic and potentially less bioactive.
3,4-Dichloro-N-(pentan-2-yl)aniline: Similar structure but with chlorine atoms instead of fluorine, which may affect its chemical reactivity and biological activity.
3,4-Difluoro-N-(butan-2-yl)aniline: Similar but with a shorter alkyl chain, which can influence its hydrophobicity and interaction with targets.
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
3,4-difluoro-N-pentan-2-ylaniline |
InChI |
InChI=1S/C11H15F2N/c1-3-4-8(2)14-9-5-6-10(12)11(13)7-9/h5-8,14H,3-4H2,1-2H3 |
InChI Key |
ZJSBXGOXIBAXQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13223365.png)
![3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylicacid](/img/structure/B13223372.png)
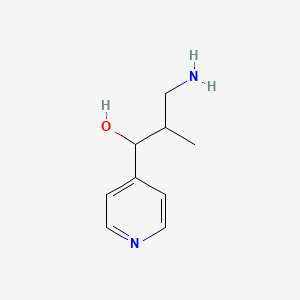
![2-[2-(Ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13223378.png)
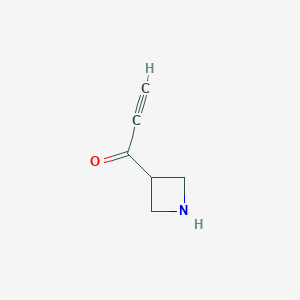
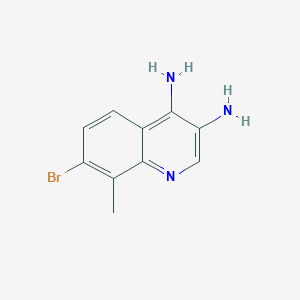
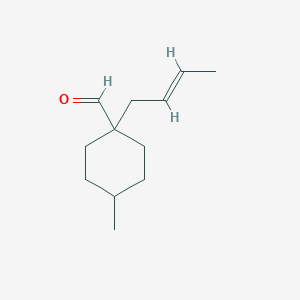
![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide](/img/structure/B13223401.png)
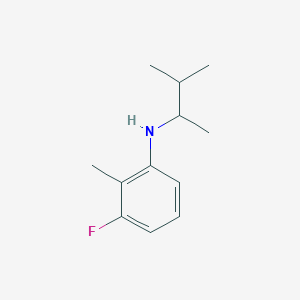
![3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene](/img/structure/B13223426.png)
